1,2,4-Thiadiazol-5-amine dihydrochlorure

Vue d'ensemble

Description

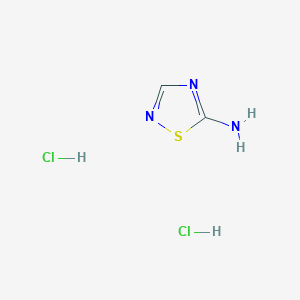

1,2,4-Thiadiazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C2H5Cl2N3S and its molecular weight is 174.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,4-Thiadiazol-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Thiadiazol-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

1,2,4-Thiadiazol-5-amine dihydrochlorure : est un composé d’intérêt dans la recherche pharmaceutique en raison de ses propriétés thérapeutiques potentielles. Il a été étudié pour son utilisation comme élément constitutif dans la synthèse de divers médicaments. Par exemple, des dérivés de thiadiazole ont été étudiés pour leurs propriétés macrofilaricides, qui pourraient être utilisées dans le traitement des infections filariennes humaines .

Biochimie

Les applications biochimiques des thiadiazoles comprennent des études d’inhibition enzymatique. Ils peuvent agir comme inhibiteurs pour certaines enzymes, ce qui est utile pour comprendre les mécanismes enzymatiques et concevoir des médicaments qui ciblent des voies biochimiques spécifiques.

Chacune de ces applications démontre la polyvalence du This compound dans la recherche scientifique. Ses utilisations potentielles couvrent plusieurs domaines, reflétant son importance en tant que composé dans les sciences théoriques et appliquées. Les informations fournies ici sont basées sur les propriétés connues du composé et les applications de recherche documentées. Pour des informations plus détaillées, y compris les données de sécurité et les précautions de manipulation, veuillez vous référer aux fiches de données de sécurité des matériaux et aux documents techniques fournis .

Mécanisme D'action

Target of Action

The primary target of 1,2,4-Thiadiazol-5-amine dihydrochloride is the Signal transducer and activator of transcription 3 (STAT3) pathway . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound interacts with the STAT3 pathway, inhibiting its function

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in the regulation of immune response, cell growth, and survival . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive .

Pharmacokinetics

It is known that the compound has good metabolic stability

Result of Action

The inhibition of the STAT3 pathway by 1,2,4-Thiadiazol-5-amine dihydrochloride can lead to decreased cell growth and survival, particularly in cancer cells . This suggests potential anticancer activity.

Action Environment

The action, efficacy, and stability of 1,2,4-Thiadiazol-5-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures for stability Other factors such as pH, presence of other compounds, and specific cellular environments could also potentially influence the compound’s action

Analyse Biochimique

Biochemical Properties

1,2,4-Thiadiazol-5-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound can modulate cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux .

Molecular Mechanism

At the molecular level, 1,2,4-Thiadiazol-5-amine dihydrochloride exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Thiadiazol-5-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

1,2,4-Thiadiazol-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the compound’s potential as a modulator of metabolic pathways .

Transport and Distribution

The transport and distribution of 1,2,4-Thiadiazol-5-amine dihydrochloride within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues also influences its overall efficacy and toxicity .

Subcellular Localization

1,2,4-Thiadiazol-5-amine dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .

Activité Biologique

1,2,4-Thiadiazol-5-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

1,2,4-Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

Antimicrobial Activity

1,2,4-thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that various synthesized derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) for some derivatives ranged from 16 to 31.25 μg/mL against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

- The antifungal activity was moderate, with MIC values around 31.25 to 62.5 μg/mL against fungal strains .

Anticancer Activity

Research has demonstrated that 1,2,4-thiadiazole derivatives possess promising anticancer properties. Various studies have highlighted their ability to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of PARP-1 : Certain derivatives showed IC50 values as low as 0.33 μM , indicating potent cytotoxic effects on cancer cell lines .

- Selective inhibition of cancer cell proliferation : Compounds targeting specific pathways in cancer cells have been developed, showcasing significant potential for therapeutic applications .

Anticonvulsant Activity

The anticonvulsant activity of 1,2,4-thiadiazole derivatives is also noteworthy. A study highlighted the efficacy of these compounds in reducing seizure activity in animal models. The mechanism involves modulation of neurotransmitter systems that are crucial for maintaining neuronal excitability .

Case Studies and Research Findings

Several case studies have elucidated the biological activities of 1,2,4-thiadiazol-5-amine dihydrochloride:

- Inhibition of Trypanosoma cruzi : A specific derivative demonstrated selective inhibition of triosephosphate isomerase (TIM) in T. cruzi, a significant target for Chagas disease treatment .

- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications at the 4-position of the thiadiazole ring significantly enhance binding affinity to human adenosine receptors, which are implicated in various physiological processes .

- Cytotoxicity Studies : Various synthesized derivatives have been tested against multiple human cancer cell lines, revealing a consistent pattern of cytotoxicity linked to specific structural features of the compounds .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 16–31.25 μg/mL | Bacillus subtilis, E. coli |

| Antifungal | 31.25–62.5 μg/mL | Candida albicans |

| Anticancer | IC50 = 0.33 μM | Various human cancer cell lines |

| Anticonvulsant | Effective in animal models | Neuronal cells |

Propriétés

IUPAC Name |

1,2,4-thiadiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMAFJPPVXFQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.